molecular formula C22H17N3O5S B2601910 (Z)-2-((6-benzyl-3,7-dioxo-3,7-dihydro-2H-thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl)-6-methoxyphenyl acetate CAS No. 672903-19-4

(Z)-2-((6-benzyl-3,7-dioxo-3,7-dihydro-2H-thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl)-6-methoxyphenyl acetate

Cat. No.: B2601910
CAS No.: 672903-19-4
M. Wt: 435.45
InChI Key: RHWIOKSFSVKWMH-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((6-benzyl-3,7-dioxo-3,7-dihydro-2H-thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl)-6-methoxyphenyl acetate is a useful research compound. Its molecular formula is C22H17N3O5S and its molecular weight is 435.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Biological Activities

  • Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives : Mohamed (2021) described the synthesis of compounds related to the specified chemical through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives, leading to the creation of multiple compounds with confirmed structures through elemental analysis and spectroscopic data. The research delves into the synthetic pathways, offering insights into the chemistry of thiazolo and triazinone derivatives (Mohamed, 2021).

  • Anti-HIV Activity of Naphtho[1',2'4,5]thiazolo[3,2-b][1,2,4]triazin-9-ones

    : Liu et al. (1993) investigated the synthesis of specific naphtho[1',2':4,5]thiazolo[3,2-b][1,2,4]triazin-9-ones as potential anti-HIV agents. Although the evaluated compound was found to be inactive against HIV, the study highlights the interest in these compounds for their potential medicinal applications (Liu et al., 1993).

  • Anti-Inflammatory and Analgesic Agents Derived from Visnaginone and Khellinone : Abu‐Hashem et al. (2020) synthesized novel derivatives with potential as anti-inflammatory and analgesic agents. The study showcased the synthesis route and evaluated the biological activities of these compounds, highlighting their potential in treating inflammation and pain (Abu‐Hashem et al., 2020).

  • Antimicrobial Activities of 1,2,4-Triazole Derivatives : Bektaş et al. (2007) explored the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities. The study provided insights into the potential use of these compounds in combating microbial infections, with some derivatives showing good or moderate activities against the test microorganisms (Bektaş et al., 2007).

Properties

IUPAC Name

[2-[(Z)-(6-benzyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]-6-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-13(26)30-19-15(9-6-10-17(19)29-2)12-18-21(28)25-22(31-18)23-20(27)16(24-25)11-14-7-4-3-5-8-14/h3-10,12H,11H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWIOKSFSVKWMH-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC=C1OC)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=CC=C1OC)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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